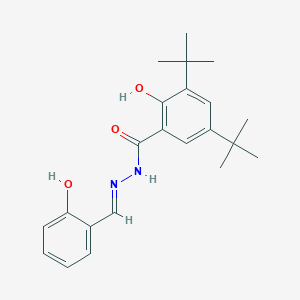![molecular formula C19H15FN2O3S B6060726 3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6060726.png)
3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as FABS and has been used extensively in scientific research due to its unique properties. FABS is a white crystalline solid that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
作用機序
FABS inhibits the activity of CAIX by binding to its active site. CAIX is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate and protons. This reaction plays an important role in regulating the pH of cancer cells, which is essential for their survival and growth. By inhibiting the activity of CAIX, FABS disrupts the pH regulation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
FABS has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. FABS also inhibits the migration and invasion of cancer cells, which is essential for their metastasis. Additionally, FABS has been shown to inhibit the formation of new blood vessels, which is essential for the growth and survival of cancer cells.
実験室実験の利点と制限
FABS has several advantages for lab experiments. It is a potent inhibitor of CAIX, which makes it a valuable tool for studying the role of CAIX in cancer progression. FABS is also highly specific for CAIX, which minimizes the off-target effects. However, FABS has some limitations as well. It is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, FABS has a relatively short half-life, which limits its effectiveness in vivo.
将来の方向性
There are several future directions for the use of FABS in scientific research. One direction is to study the effectiveness of FABS in combination with other cancer therapies like chemotherapy and radiation therapy. Another direction is to develop more potent and selective inhibitors of CAIX based on the structure of FABS. Additionally, FABS can be used to study the role of CAIX in other diseases like osteoporosis and glaucoma.
合成法
The synthesis of FABS involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride in the presence of a base like triethylamine. The resulting product is then reacted with N-phenylbenzamide in the presence of a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to yield FABS. The overall yield of this reaction is around 60%.
科学的研究の応用
FABS has been used extensively in scientific research due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. FABS has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used as a tool to study the role of CAIX in cancer progression and metastasis.
特性
IUPAC Name |
3-[(4-fluorophenyl)sulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-15-9-11-17(12-10-15)22-26(24,25)18-8-4-5-14(13-18)19(23)21-16-6-2-1-3-7-16/h1-13,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYGESYJHMGCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(methoxymethyl)piperidine](/img/structure/B6060653.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6060654.png)
![2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060659.png)
![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6060667.png)
![1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6060680.png)
![2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B6060687.png)





![ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6060743.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-1,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6060747.png)